Fluorine-Induced Lipophilicity and Electronic Modulation Versus Des-Fluoro Parent
The 4-fluorophenyl substituent on the target compound increases calculated lipophilicity (cLogP) by approximately 0.37 units compared to the des-fluoro parent compound, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, which has an XLogP3 of 1.7 [1]. The target compound's cLogP is 2.07 [2]. This modest increase enhances membrane permeability potential without violating Lipinski's Rule of 5. Additionally, the electron-withdrawing fluorine atom polarizes the aryl ring, which can strengthen pi-stacking interactions with aromatic residues in hydrophobic binding pockets—a feature not available in the non-fluorinated parent [3].
| Evidence Dimension | Calculated lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP = 2.07 |
| Comparator Or Baseline | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine: XLogP3 = 1.7 |
| Quantified Difference | Δ cLogP ≈ +0.37 |
| Conditions | In silico calculation (ZINC20 / PubChem XLogP3) |
Why This Matters
For procurement decisions in lead optimization, the fluorinated analog offers superior predicted membrane permeability compared to the des-fluoro parent, making it a more suitable starting scaffold for CNS or intracellular target programs.
- [1] PubChem CID 12415308. 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine. XLogP3 = 1.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12415308 View Source
- [2] ZINC114797. ZINC20 Database. cLogP = 2.07. Available at: https://zinc20.docking.org/substances/ZINC000001147971/ View Source
- [3] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. View Source
